molecular formula C15H17N5O3 B7166017 N-methyl-4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxamide

N-methyl-4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxamide

Cat. No.: B7166017
M. Wt: 315.33 g/mol
InChI Key: VQHXBQLAPBJGCI-UHFFFAOYSA-N
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Description

N-methyl-4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a triazole ring, and a benzoyl group

Properties

IUPAC Name

N-methyl-4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-16-14(21)13-10-19(8-9-23-13)15(22)11-2-4-12(5-3-11)20-7-6-17-18-20/h2-7,13H,8-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHXBQLAPBJGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(CCO1)C(=O)C2=CC=C(C=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The morpholine ring can be introduced through a nucleophilic substitution reaction. The final step involves the coupling of the triazole and morpholine rings with a benzoyl group under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzoyl or morpholine derivatives .

Scientific Research Applications

N-methyl-4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl group may enhance the compound’s binding affinity to its targets, while the morpholine ring can modulate its solubility and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules, such as:

Uniqueness

N-methyl-4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxamide is unique due to its combination of a triazole ring, a benzoyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

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